molecular formula C34H70NO10P B6595525 bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt) CAS No. 325466-03-3

bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt)

Cat. No.: B6595525
CAS No.: 325466-03-3
M. Wt: 683.9 g/mol
InChI Key: NNTPILCZAQYMLP-CWZMXPKOSA-N
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Description

. It is primarily found in late endosomes and plays a crucial role in lysosomal stability and vesicle trafficking.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the esterification of glycerol with myristic acid followed by phosphorylation. The reaction typically involves heating the reactants in the presence of a catalyst such as sulfuric acid.

  • Industrial Production Methods: On an industrial scale, the synthesis involves large-scale esterification and phosphorylation reactions under controlled conditions to ensure purity and yield.

Types of Reactions:

  • Reduction: Reduction reactions can convert the phosphate group to a more reduced form, such as phosphite or phosphine.

  • Substitution: Substitution reactions can replace the fatty acid chains with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, ozone, or other oxidizing agents.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

  • Oxidation: Peroxides, hydroperoxides.

  • Reduction: Phosphites, phosphines.

  • Substitution: Modified phospholipids with different functional groups.

Scientific Research Applications

Chemistry: Bis(monomyristoylglycero)phosphate is used in the study of lipid membranes and their properties. It helps in understanding the role of phospholipids in cellular processes. Biology: It is used to investigate the mechanisms of vesicle trafficking and lysosomal function. It is also a key component in studies related to lysosomal storage disorders. Medicine: Research on bis(monomyristoylglycero)phosphate contributes to the development of treatments for lysosomal storage disorders and other diseases involving lysosomal dysfunction. Industry: It is used in the production of lipid-based formulations and as a component in various biochemical assays.

Mechanism of Action

The compound exerts its effects by interacting with cellular membranes and influencing vesicle trafficking and lysosomal stability. It targets the lipid bilayer of membranes, affecting the organization and function of intracellular vesicles.

Comparison with Similar Compounds

  • Phosphatidylcholine (PC): Another major phospholipid found in cell membranes, but with different head groups and fatty acid compositions.

  • Phosphatidylethanolamine (PE): Similar to PC but with an ethanolamine head group instead of choline.

  • Phosphatidylserine (PS): Contains a serine head group and is involved in cell signaling and apoptosis.

Uniqueness: Bis(monomyristoylglycero)phosphate is unique in its structure, specifically the presence of two fatty acid chains and its role in late endosomes and lysosomes. This distinguishes it from other phospholipids that are more commonly found in cell membranes.

Properties

IUPAC Name

azane;[(2S)-2-hydroxy-3-[hydroxy-[(2R)-2-hydroxy-3-tetradecanoyloxypropoxy]phosphoryl]oxypropyl] tetradecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H67O10P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-27-31(35)29-43-45(39,40)44-30-32(36)28-42-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32,35-36H,3-30H2,1-2H3,(H,39,40);1H3/t31-,32+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTPILCZAQYMLP-CWZMXPKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCCCCCCC)O)O.N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@H](COC(=O)CCCCCCCCCCCCC)O)O.N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H70NO10P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

683.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325466-03-3
Record name Tetradecanoic acid, phosphinicobis[oxy(2-hydroxy-3,1-propanediyl)] ester, monoammonium salt, stereoisomer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=325466-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt)
Reactant of Route 2
bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt)
Reactant of Route 3
bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt)
Reactant of Route 4
bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt)
Reactant of Route 5
bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt)
Reactant of Route 6
bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt)

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